[1-(Difluoromethyl)cyclobutyl]methanol
Description
Properties
IUPAC Name |
[1-(difluoromethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-5(8)6(4-9)2-1-3-6/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNCAOFXDASSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(Difluoromethyl)cyclobutyl]methanol is a unique organic compound characterized by a cyclobutane ring with a difluoromethyl group and a hydroxymethyl group. This structure contributes to its distinct chemical properties and potential applications in medicinal chemistry. The presence of the difluoromethyl group often enhances the compound's lipophilicity and metabolic stability, while the hydroxymethyl group can engage in hydrogen bonding, which may influence its interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The difluoromethyl group enhances binding affinity to enzymes and receptors, potentially leading to significant biological effects. Interaction studies suggest that this compound may modulate enzyme activity or receptor signaling pathways, although specific targets remain to be fully elucidated.
Biological Activity Overview
Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Anticancer Potential : Some derivatives of difluoromethyl compounds have shown promise in inhibiting cancer cell proliferation, indicating potential therapeutic applications in oncology.
- Neuroprotective Effects : Initial findings indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Trifluoromethyl)cyclobutylmethanol | Trifluoromethyl instead of difluoromethyl | Potentially higher lipophilicity |
| 1-(Chloromethyl)cyclobutylmethanol | Chlorine substitution | Different interaction profile |
| 1-Methoxycyclobutylmethanol | Methoxy group instead of difluoromethyl | Varying solubility and reactivity |
The presence of the difluoromethyl group in this compound distinguishes it by enhancing metabolic stability and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of difluoromethyl-containing compounds:
- Study on Antimicrobial Activity : A recent study demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes.
- Cancer Cell Proliferation Inhibition : Another investigation focused on the anticancer properties of difluoromethyl compounds, where this compound was found to inhibit the growth of specific cancer cell lines by inducing apoptosis. This suggests a promising avenue for further research into its use as an anticancer drug .
- Neuroprotective Studies : Preliminary findings from neuropharmacological studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Cyclobutane Derivatives
[1-(Trifluoromethyl)cyclobutyl]methanol
- Molecular Formula : C₆H₉F₃O
- Molecular Weight : 154.13 g/mol
- The additional fluorine atom in -CF₃ introduces greater steric bulk and electron-withdrawing effects, which may reduce hydrogen-bonding capacity compared to -CF₂H . Physical State: Liquid (vs. undetermined for the difluoromethyl analog), suggesting lower melting point due to reduced polarity .
[1-(Difluoromethyl)-1H-pyrrol-2-yl]methanol
- Molecular Formula: C₆H₇F₂NO
- Key Differences :
Amino-Substituted Cyclobutane Derivatives
[1-[(Dimethylamino)methyl]cyclobutyl]methanol
- Molecular Formula: C₈H₁₇NO
- Molecular Weight : 143.23 g/mol
- Key Differences: The dimethylamino (-N(CH₃)₂) group introduces basicity, enabling protonation at physiological pH and increasing solubility in acidic environments. Unlike the electronegative -CF₂H group, the amino substituent participates in hydrogen-bond donation/acceptance, altering protein-binding profiles .
[1-[(Methylamino)methyl]cyclobutyl]methanol
- Molecular Formula: C₇H₁₅NO
- Molecular Weight : 129.20 g/mol
- Reduced steric hindrance compared to dimethylamino analogs may improve interaction with enzymatic active sites .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Substituent | Physical State | Key Properties |
|---|---|---|---|---|---|
| [1-(Difluoromethyl)cyclobutyl]methanol | C₅H₈F₂O | 122.11 | -CF₂H | Not Reported | Moderate lipophilicity, H-bond donor |
| [1-(Trifluoromethyl)cyclobutyl]methanol | C₆H₉F₃O | 154.13 | -CF₃ | Liquid | High lipophilicity, lower polarity |
| [1-[(Dimethylamino)methyl]cyclobutyl]methanol | C₈H₁₇NO | 143.23 | -N(CH₃)₂ | Not Reported | Basic, soluble in acidic media |
| [1-[(Methylamino)methyl]cyclobutyl]methanol | C₇H₁₅NO | 129.20 | -NHCH₃ | Not Reported | Reactive amine, potential metabolic liability |
Research Findings and Implications
- Fluorine Effects: The difluoromethyl group in this compound balances lipophilicity and polarity, making it more suitable for aqueous solubility than its trifluoromethyl analog while retaining metabolic stability .
- Amino vs. Fluorine Substituents: Amino-substituted analogs exhibit higher solubility in acidic conditions but may face faster metabolic degradation due to amine reactivity. In contrast, fluorinated derivatives show improved resistance to oxidative metabolism .
- Ring Structure Impact : Cyclobutane’s strain increases reactivity compared to aromatic pyrrole derivatives, which could be advantageous in prodrug design or targeted delivery systems .
Preparation Methods
Fluorination of Cyclobutyl Precursors
A key method involves the reaction of cyclobutyl substrates bearing suitable leaving groups with fluorinating agents or difluoromethylating reagents. For example, sulfur tetrafluoride (SF4) or related reagents have been used to introduce fluorine atoms selectively into cyclobutyl rings, leading to difluoromethyl-substituted intermediates. These intermediates can then be converted into alcohols by nucleophilic substitution or reduction reactions.
Difluoromethylation of Cyclobutyl Methanol Derivatives
Alternatively, cyclobutylmethanol derivatives can be difluoromethylated directly using difluoromethylating agents such as difluoromethyl halides or difluoromethyl sulfonium salts under controlled conditions. This method often requires careful control of reaction parameters to avoid ring opening or over-fluorination.
Specific Preparation Routes Reported in Literature
Synthesis via Sulfur Tetrafluoride-Mediated Fluorination
According to recent research published in the Journal of the American Chemical Society Au, a series of trifluoromethyl and difluoromethyl cyclobutyl derivatives were synthesized by reacting cyclobutyl precursors with sulfur tetrafluoride. The process involves:
- Starting from cyclobutanone or cyclobutyl bromide derivatives.
- Reaction with sulfur tetrafluoride to introduce fluorine atoms.
- Subsequent hydrolysis or reduction to yield the corresponding cyclobutylmethanol derivatives, including this compound.
This method allows for good yields and purity, with products purified by silica gel chromatography or crystallization. Structural confirmation was achieved by X-ray crystallography.
Metal-Mediated Difluoromethylation
Another approach involves the use of metals such as magnesium or zinc to mediate the reaction of 4,4,4-trihalogen-substituted acetoacetic ester derivatives with chlorosilanes, followed by reaction with hydrazine derivatives. This pathway is more commonly applied to pyrazole derivatives but provides insight into difluoromethylation chemistry that could be adapted for cyclobutyl systems.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Sulfur tetrafluoride fluorination | Cyclobutanone or cyclobutyl bromide | Sulfur tetrafluoride, hydrolysis/reduction | Moderate to High | Silica gel chromatography, crystallization | Confirmed by X-ray crystallography; scalable |
| Metal-mediated difluoromethylation | 4,4,4-Trihalogenated acetoacetic esters | Chlorosilanes, Mg or Zn, hydrazine | Variable | Distillation, chromatography | Mainly for pyrazole derivatives; adaptable |
| Direct difluoromethylation | Cyclobutylmethanol derivatives | Difluoromethyl halides or sulfonium salts | Moderate | Chromatography | Requires careful control to avoid side reactions |
Research Findings and Analysis
The sulfur tetrafluoride method is currently the most practical and widely reported for synthesizing difluoromethylated cyclobutyl alcohols, including this compound, offering good regioselectivity and product stability.
Metal-mediated difluoromethylation, while more complex, offers a route to introduce difluoromethyl groups in the presence of other functional groups, potentially enabling more diverse derivatives.
Direct difluoromethylation methods require optimization of reaction conditions to prevent decomposition or ring opening, especially important given the strain in cyclobutyl rings.
Purification techniques such as silica gel chromatography and crystallization are effective for isolating pure products, with structural elucidation confirmed by X-ray crystallography in key studies.
Q & A
Q. What are the optimal synthetic routes for [1-(difluoromethyl)cyclobutyl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination strategies. For example, sodium 2-chloro-2,2-difluoroacetate can act as a fluorinating agent under basic conditions to introduce the difluoromethyl group ( ). Tosylate intermediates (e.g., Methanol, 1,1-difluoro-, 1-(4-methylbenzenesulfonate)) are critical for substitution reactions, where reaction temperature (80–120°C) and solvent polarity (DMF or THF) significantly impact yield . Optimizing stoichiometry of cesium carbonate as a base and controlling gas evolution during reactions are essential for reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound and its synthetic intermediates?
- Methodological Answer :
- NMR Spectroscopy : and NMR are indispensable for confirming the difluoromethyl group and cyclobutane ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns of fluorine-containing fragments.
- Gas Chromatography (GC) : Use columns coated with phase G5 (e.g., 0.5-mm × 15-m) and temperature gradients (100°C to 215°C) to resolve impurities (Table 1, ).
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally similar difluorophenyl compounds .
Q. What are the key challenges in purifying this compound, and how can chromatographic methods be optimized?
- Methodological Answer : Challenges include separating regioisomers and eliminating hydroxylated byproducts. Impurity profiling via GC with flame-ionization detection (FID) is critical (Table 1, ). Optimize mobile phases with nitrogen carrier gas (7.5 mL/min flow rate) and gradient elution (e.g., 18°C/min ramp) to achieve resolutions >1.3 for closely eluting peaks .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, given its stereochemical complexity?
- Methodological Answer :
- Chiral Catalysts : Use iridium complexes with N-heterocyclic carbene ligands to induce asymmetry during nucleophilic substitution, leveraging steric effects of the cyclobutyl group .
- Biocatalysis : Alcohol dehydrogenases or ketoreductases can enantioselectively reduce ketone precursors. Exogenous reductants (e.g., glucose) enhance enantiomeric excess (ee) by stabilizing enzyme-substrate interactions .
Q. What strategies resolve contradictions in reported reactivity or stability data for this compound derivatives?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., DMF vs. THF) and moisture levels, as trace water accelerates hydrolysis of the difluoromethyl group .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects of the difluoromethyl group on cyclobutane ring strain, explaining divergent reactivities in substitution vs. elimination pathways ().
- Comparative Studies : Benchmark against structurally analogous compounds (e.g., [1-(trifluoromethyl)cyclobutyl]methanol) to isolate steric vs. electronic contributions .
Q. How do computational studies inform the design of novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions between the difluoromethyl group and hydrophobic enzyme pockets, guiding derivatization at the cyclobutane or hydroxyl positions .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronegativity (e.g., -F vs. -CF) with antimicrobial potency, prioritizing synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
